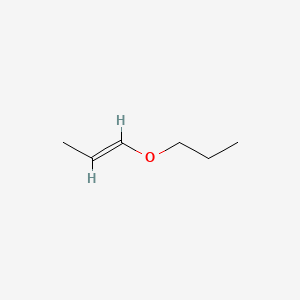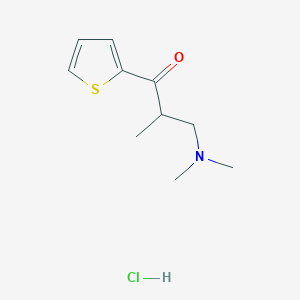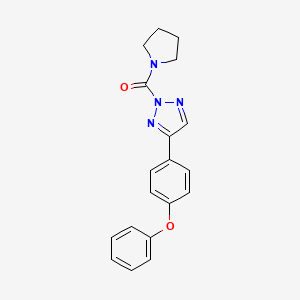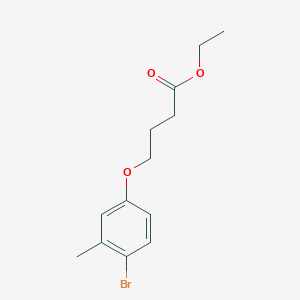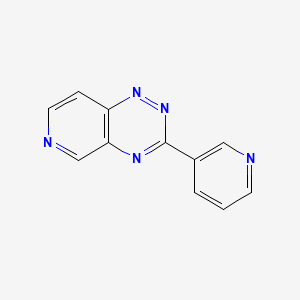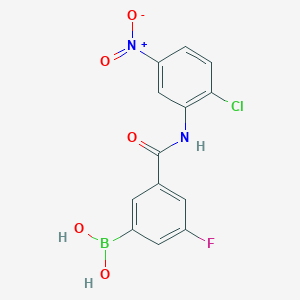
Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)-: is an organic compound that features a benzene ring substituted with a chlorine atom and a phenoxy group that is further substituted with a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- typically involves the reaction of 1-chloro-3-nitrobenzene with 4-(methylsulfonyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chlorine atom or the phenoxy group, potentially resulting in the formation of dechlorinated or deoxygenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or ethanol.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated or deoxygenated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In industrial applications, Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- involves its interaction with molecular targets through its functional groups. The chlorine atom and the phenoxy group can participate in various chemical reactions, while the methylsulfonyl group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Benzene, 1-chloro-3-methyl-: This compound features a chlorine atom and a methyl group on the benzene ring. It is similar in structure but lacks the phenoxy and methylsulfonyl groups.
Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a methyl group and a methylsulfonyl group on the benzene ring, but it does not have the chlorine atom or the phenoxy group.
Uniqueness: Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- is unique due to the presence of both the chlorine atom and the phenoxy group substituted with a methylsulfonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
99902-91-7 |
|---|---|
Formule moléculaire |
C13H11ClO3S |
Poids moléculaire |
282.74 g/mol |
Nom IUPAC |
1-chloro-3-(4-methylsulfonylphenoxy)benzene |
InChI |
InChI=1S/C13H11ClO3S/c1-18(15,16)13-7-5-11(6-8-13)17-12-4-2-3-10(14)9-12/h2-9H,1H3 |
Clé InChI |
DLMKHJPFUNIGAJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


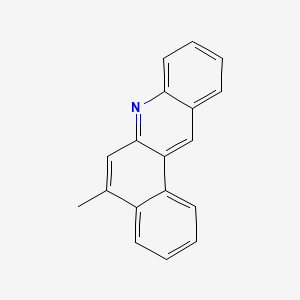



![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)

![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
